Chemical structure and properties of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
Chemical structure and properties of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one
Executive Summary
1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one (systematically 2-acetyl-4-chloro-3-methylpyridine ) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Distinguished by its dense functionalization pattern, this molecule serves as a "linchpin" intermediate. It offers three distinct vectors for diversification: the electrophilic acetyl group at C2, the nucleophile-labile chlorine at C4, and the sterically demanding methyl group at C3.[1]
This guide provides a comprehensive technical analysis of this scaffold, detailing its electronic properties, validated synthesis protocols, and reactivity profile. Its structural homology to known kinase inhibitors (e.g., p38 MAP kinase inhibitors) and COX-2 inhibitors (e.g., Etoricoxib analogs) underscores its importance in pharmaceutical development.[1]
Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
The physicochemical profile of 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one is defined by the electron-deficient pyridine ring, further deactivated by the acetyl group.[1]
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 1-(4-Chloro-3-methylpyridin-2-yl)ethan-1-one | Also: 2-Acetyl-4-chloro-3-methylpyridine |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| SMILES | CC(=O)c1nc(C)c(Cl)cc1 | Useful for cheminformatics indexing |
| InChI Key | (Isomer Dependent) | Note: Specific CAS varies by vendor; verify via SMILES.[1][2][3][4][5][6][7] |
| Predicted LogP | ~2.1 | Moderate lipophilicity; suitable for CNS penetration |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Key for "hinge binding" in kinases |
| H-Bond Donors | 0 | |
| Physical State | Solid / Low-melting solid | Typically off-white to pale yellow |
Structural & Electronic Analysis
The utility of this scaffold stems from the interplay between its substituents.[1]
Electronic Activation (The "S_NAr Warhead")
The chlorine atom at position 4 is highly activated toward Nucleophilic Aromatic Substitution (
-
Mechanism: The pyridine nitrogen (N1) exerts a strong
(inductive) and (mesomeric) effect.[1] -
Regioselectivity: While the acetyl group at C2 is electron-withdrawing, the activation at C4 is primarily driven by the para-relationship to the ring nitrogen.[1] Nucleophiles (amines, alkoxides, thiols) readily displace the chloride, allowing for the rapid library generation of 4-substituted pyridines.[1]
Steric Buttressing (The 3-Methyl Group)
The methyl group at C3 plays a critical non-covalent role:
-
Conformational Lock: It forces the C2-acetyl group to twist out of coplanarity with the ring, potentially modulating metabolic stability and solubility.[1]
-
Selectivity Filter: In kinase active sites, the C3-methyl often occupies a hydrophobic pocket (e.g., the "gatekeeper" region), improving selectivity over non-methylated analogs.
Synthesis Protocols
Two primary routes are recommended for synthesizing this scaffold. The Stille Coupling route is preferred for laboratory-scale precision, while Lithiation is viable for scale-up.[1]
Method A: Stille Coupling (Laboratory Standard)
This method utilizes the palladium-catalyzed coupling of a 2-bromo precursor with a vinyl ether tin reagent, followed by hydrolysis.[1]
Precursor: 2-Bromo-4-chloro-3-methylpyridine Reagent: Tributyl(1-ethoxyvinyl)tin[1]
Protocol Steps:
-
Setup: Charge a dry Schlenk flask with 2-bromo-4-chloro-3-methylpyridine (1.0 equiv) and dry toluene (0.1 M concentration).
-
Catalyst Addition: Add
(5 mol%).[1] Degas the solution with Argon for 15 minutes. -
Coupling: Add tributyl(1-ethoxyvinyl)tin (1.1 equiv) via syringe.
-
Reaction: Heat to reflux (
) for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.[1] -
Hydrolysis: Cool to room temperature. Add
(aq) and stir vigorously for 1 hour. This hydrolyzes the intermediate enol ether to the ketone.[1] -
Workup: Neutralize with
, extract with EtOAc, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) yields the title compound.
Method B: Direct Lithiation (Scale-Up Alternative)
Requires strict temperature control to prevent benzylic deprotonation.[1]
-
Lithiation: Treat 4-chloro-3-methylpyridine with
or at in THF. The directing effect of the chlorine and nitrogen favors C2 lithiation.[1] -
Acylation: Quench the lithio-species with
-dimethylacetamide (DMA) or acetonitrile followed by hydrolysis.[1]
Reactivity Profile & Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent reactivity map showing the three primary modification vectors: C4-displacement (Red), C2-condensation (Green), and Carbonyl reduction (Yellow).[1][2][3][8]
Medicinal Chemistry Applications
Kinase Inhibitor Design
This scaffold is a privileged structure for Type I and Type II kinase inhibitors.[1]
-
Hinge Binding: The pyridine nitrogen and the acetyl oxygen (or derived heterocycle) can form bidentate hydrogen bonds with the kinase hinge region (e.g., Met residue in p38
).[1] -
Gatekeeper Interaction: The 3-methyl group is perfectly positioned to interact with the gatekeeper residue, often conferring selectivity for kinases with smaller gatekeeper residues (Thr/Ala).[1]
COX-2 Inhibition
Structural analogs of this molecule (specifically 2,3-substituted pyridines) are foundational to the "coxib" class of drugs (e.g., Etoricoxib).[1] The 4-chloro group can be substituted with a phenyl ring via Suzuki coupling to mimic the vicinal diaryl pharmacophore required for COX-2 selectivity.[1]
Safety & Handling
-
Hazards: As a halogenated pyridine, this compound should be treated as a potential skin and eye irritant.[9]
-
Toxicity: Specific toxicology data is limited, but analogous chloropyridines can exhibit acute oral toxicity.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. The acetyl group is stable, but the C4-chloride is sensitive to strong nucleophiles.[1]
References
-
Stille Coupling Methodology for 2-Acetylpyridines
-
General Reactivity of 4-Chloropyridines
-
Synthesis of Etoricoxib Intermedi
-
Tributyl(1-ethoxyvinyl)
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